N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a thiadiazole ring via a carboxamide bridge. Its molecular formula is C₁₅H₁₆N₆OS₂, with an average mass of 360.454 g/mol and a monoisotopic mass of 360.082701 g/mol . Key structural features include:
- A 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole moiety, providing aromaticity and steric bulk.
- A 5-ethylsulfanyl-1,3,4-thiadiazole substituent, contributing sulfur-based electronic effects.
The compound’s synthesis involves coupling 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 5-ethylthio-1,3,4-thiadiazol-2-amine, as described in analogous procedures for triazole-thiadiazole hybrids .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-4-12-17-19-15(23-12)16-14(22)13-10(3)21(20-18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCOXAKCNVDGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. The synthesis and biological evaluation of this compound, along with its derivatives, have been the focus of numerous studies aimed at understanding its potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 336.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX (to be filled) |
The compound features a thiadiazole ring and a triazole moiety, which are known to contribute to various biological activities such as antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against a range of pathogens:
- Fungal Pathogens : Compounds similar to this compound have been evaluated against Corynespora cassiicola, Pseudomonas syringae, and Pseudoperonospora cubensis, showing promising fungicidal activities .
Anti-inflammatory Activity
In addition to antimicrobial effects, some derivatives have shown anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example:
- Efficacy in Reducing Edema : In animal models, certain triazole compounds exhibited up to 61.20% inhibition of edema induced by nystatin . This suggests a mechanism involving lysosomal stabilization and inhibition of prostaglandin biosynthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Thiadiazole Moiety : Enhances antimicrobial activity.
- Triazole Ring : Contributes to antifungal properties.
- Substituents on the Phenyl Ring : Modulate the overall biological activity and potency.
Study 1: Synthesis and Evaluation of Triazole Derivatives
A study focused on synthesizing various 1,2,4-triazole derivatives containing thiadiazole moieties revealed that certain compounds exhibited significant antifungal activity against multiple strains . The research utilized microwave-assisted synthesis methods for efficiency and yield optimization.
Study 2: Anti-inflammatory Effects in Animal Models
Another investigation assessed the anti-inflammatory effects of synthesized triazoles in vivo. The results indicated that specific compounds reduced inflammation effectively compared to traditional NSAIDs . The study provided insights into the potential therapeutic applications of these compounds in managing inflammatory conditions.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles and triazoles exhibit considerable antimicrobial activity against various pathogens. For instance, studies have shown that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrate effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
Antifungal Activities
The compound has also been evaluated for its antifungal properties. In vivo studies have reported promising results against common fungal pathogens affecting plants and humans. The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways .
Cytotoxicity
In addition to antimicrobial effects, some studies have assessed the cytotoxicity of this compound against cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain types of cancer cells, although further research is necessary to elucidate the exact mechanisms involved .
Case Study 1: Antimicrobial Activity
In a study published in Molecules, researchers synthesized a series of thiadiazole and triazole derivatives and tested their antimicrobial efficacy. The study found that compounds with the thiadiazole structure exhibited higher activity against Klebsiella pneumoniae compared to other derivatives .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of triazole derivatives containing thiadiazole moieties. The results indicated that these compounds effectively inhibited the growth of Corynespora cassiicola, a significant plant pathogen .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazole-Thiadiazole Hybrids
Key Observations :
The 4-methylphenyl group on the triazole ring introduces steric hindrance, which could reduce enzymatic degradation compared to smaller substituents like fluorine (e.g., 3o) .
Impact of Heterocyclic Additions: Compounds with benzoisoxazole (e.g., N-(2-cyanophenyl)-...-carboxamide in ) exhibit higher molecular weights (>440 g/mol) and decomposition points (>250°C), suggesting increased thermal stability due to extended aromatic systems. The quinoline substituent in 3o enables π-π stacking interactions with biological targets, a feature absent in the target compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what are the critical optimization parameters?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. Key steps include:
- Cyclization : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to form the 1,3,4-thiadiazole core .
- Triazole Formation : Condensation of substituted isocyanides (e.g., 4-methylphenyl isocyanide) with azide intermediates, as seen in analogous triazole-carboxamide syntheses .
- Critical Parameters : Reaction time, solvent polarity (acetonitrile vs. DMF), and stoichiometric ratios of iodine/triethylamine for sulfur elimination during cyclization .
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and IR for functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Match experimental vs. calculated C, H, N, S percentages (e.g., PubChem-derived molecular formula C₁₆H₁₄FN₅O for analogous triazole-carboxamides ).
- Chromatography : Thin-layer chromatography (TLC) and HPLC to verify purity (>95% recommended for biological assays) .
Q. What are the solubility challenges associated with this compound, and how can they be mitigated in vitro?
- Methodological Answer :
- Solubility Profile : Low aqueous solubility due to hydrophobic aryl and alkyl substituents (common in triazole-thiadiazole hybrids) .
- Mitigation Strategies :
- Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- Co-solvency with cyclodextrins or surfactants (e.g., Tween-80) for in vitro assays .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Selection : Identify enzymes/proteins (e.g., kinases, microbial enzymes) with binding pockets complementary to the triazole-thiadiazole scaffold.
- Docking Workflow :
Prepare ligand (compound) and receptor (target protein) structures using tools like AutoDock Vina.
Validate docking poses against crystallographic data (e.g., SHELX-refined structures ).
Prioritize derivatives with improved binding energy scores (ΔG < -8 kcal/mol) .
- Case Study : Analogous compounds showed activity against microbial targets via hydrogen bonding with thiadiazole sulfur and triazole nitrogen atoms .
Q. How can crystallographic data resolve contradictions between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (R-factor < 0.06 ).
- Analysis : Compare experimental bond lengths/angles (e.g., triazole C–N = 1.34 Å) with DFT-optimized geometries to identify conformational discrepancies .
- Example : A related compound (5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed non-coplanar aryl groups in its crystal structure, explaining reduced steric hindrance in vivo vs. rigid in silico models .
Q. What strategies can improve the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce cytochrome P450 oxidation .
- Replace the ethyl group on the thiadiazole with a trifluoromethyl group to enhance lipophilicity and stability .
- In Vitro Assays : Microsomal stability testing (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
